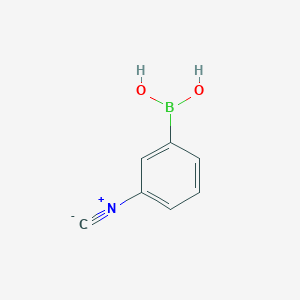
1-(Dihydroxyboranyl)-3-isocyanobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Dihydroxyboranyl)-3-isocyanobenzene is an organic compound that features a boron atom bonded to two hydroxyl groups and an isocyanobenzene moiety
准备方法
The synthesis of 1-(Dihydroxyboranyl)-3-isocyanobenzene typically involves the reaction of boronic acid derivatives with isocyanobenzene under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where boronic acid reacts with an aryl halide in the presence of a base and a palladium catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling process.
Industrial production methods may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
1-(Dihydroxyboranyl)-3-isocyanobenzene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form boron-containing alcohols or other reduced derivatives.
Substitution: The isocyanobenzene moiety can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(Dihydroxyboranyl)-3-isocyanobenzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds, which are valuable in materials science and catalysis.
Biology: The compound’s boron moiety can interact with biological molecules, making it useful in the design of boron-based drugs and diagnostic agents.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which 1-(Dihydroxyboranyl)-3-isocyanobenzene exerts its effects involves the interaction of its boron and isocyanobenzene moieties with various molecular targets. The boron atom can form stable complexes with diols and other Lewis bases, while the isocyanobenzene group can participate in various chemical reactions. These interactions can modulate biological pathways and chemical processes, making the compound useful in diverse applications.
相似化合物的比较
1-(Dihydroxyboranyl)-3-isocyanobenzene can be compared with other boron-containing compounds such as:
Boronic acids: These compounds also contain boron bonded to hydroxyl groups but lack the isocyanobenzene moiety. They are widely used in organic synthesis and as sensors.
Borate esters: These compounds are formed by the esterification of boronic acids and have applications in materials science and catalysis.
Boron-containing drugs: Compounds like bortezomib, a boron-based proteasome inhibitor used in cancer therapy, highlight the potential of boron-containing compounds in medicine.
The uniqueness of this compound lies in its combination of boron and isocyanobenzene functionalities, which provide a versatile platform for various chemical and biological applications.
属性
分子式 |
C7H6BNO2 |
|---|---|
分子量 |
146.94 g/mol |
IUPAC 名称 |
(3-isocyanophenyl)boronic acid |
InChI |
InChI=1S/C7H6BNO2/c1-9-7-4-2-3-6(5-7)8(10)11/h2-5,10-11H |
InChI 键 |
JESGRUBFWMVNGG-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)[N+]#[C-])(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


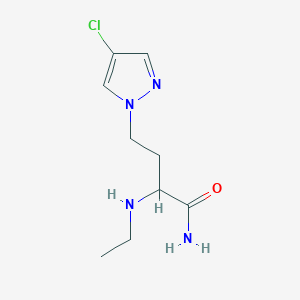
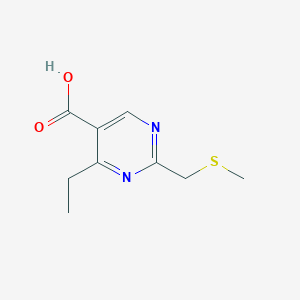
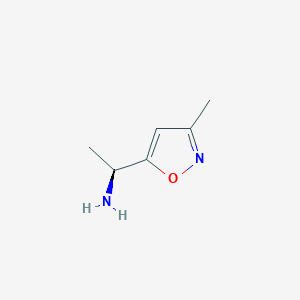
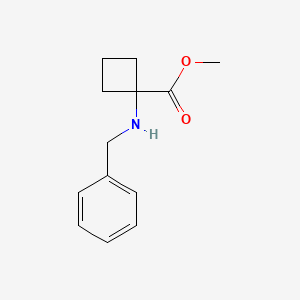
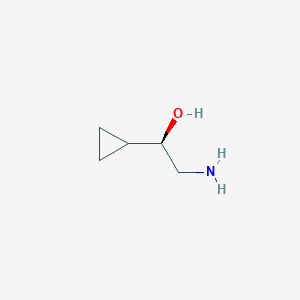
![Tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13571567.png)
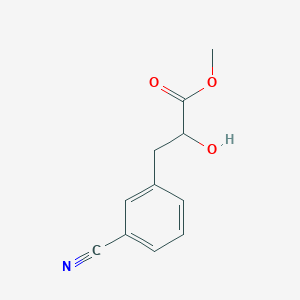
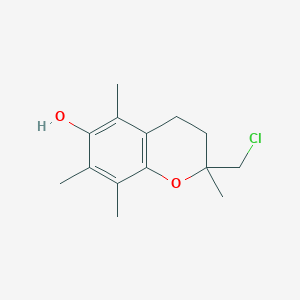
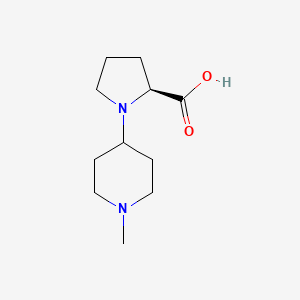
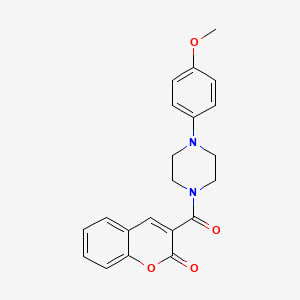
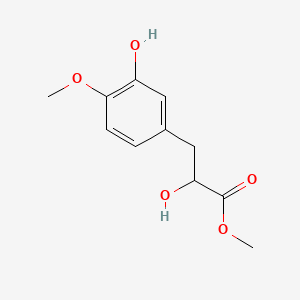
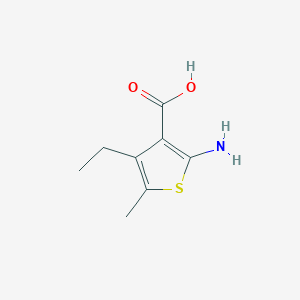
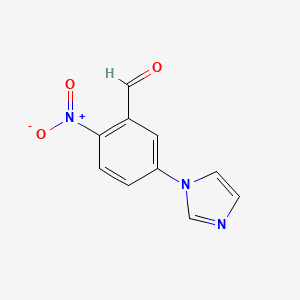
![Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13571614.png)
